molecular formula C13H23BrN2O2 B3097253 2-Bromo-3-(N-boc-4-homopiperazinyl)prop-1-ene CAS No. 1306746-94-0

2-Bromo-3-(N-boc-4-homopiperazinyl)prop-1-ene

Cat. No.: B3097253
CAS No.: 1306746-94-0
M. Wt: 319.24 g/mol
InChI Key: HYRAYLBNBJUOEX-UHFFFAOYSA-N
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Description

2-Bromo-3-(N-boc-4-homopiperazinyl)prop-1-ene is a chemical compound with the CAS Number: 1306746-94-0 . Its IUPAC name is tert-butyl 4-(2-bromo-2-propenyl)-1,4-diazepane-1-carboxylate . The molecular formula of this compound is C13H23BrN2O2 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H23BrN2O2/c1-11(14)10-15-6-5-7-16(9-8-15)12(17)18-13(2,3)4/h1,5-10H2,2-4H3 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The molecular weight of this compound is 319.24 . Unfortunately, the web search results do not provide further information on its physical and chemical properties such as melting point, boiling point, and density.

Scientific Research Applications

Domino Reactions

  • "2-Bromo-3-(N-boc-4-homopiperazinyl)prop-1-ene" demonstrates unique reactivity under Pd catalysis with secondary amines, forming enamines and indoles through various reactions. This demonstrates its potential as a substrate in domino reactions (Masters, Wallesch, & Bräse, 2011).

Synthesis of Bromophenol Derivatives

  • Bromophenol derivatives containing indolin-2-one moiety, synthesized using compounds related to "this compound", show significant anticancer activities, indicating its use in cancer research (Guo et al., 2018).

Synthesis of N-Boc-α-amino Acids

  • It's utilized in the transformation of N-Boc-Glutamic acid α-benzyl ester into bromo derivatives for the synthesis of chiral peptidic nucleic acids, showing its importance in nucleic acid research (Lenzi, Reginato, & Taddai, 1995).

Molecular Docking Studies

  • The bromo-based theyophen chalcone derivative, related to "this compound", has been explored for its molecular docking potential, indicating its use in the study of molecular interactions (Ramesh et al., 2020).

Synthetic Applications in Organic Chemistry

  • The compound's derivatives have been used in the synthesis of various organic compounds, demonstrating its role as a versatile building block in organic synthesis (Vasin et al., 2016).

Catalysis and Reaction Studies

  • The compound and its derivatives play a crucial role in catalytic processes and reaction studies, adding to the understanding of chemical reactions and mechanisms (Kerrigan, Martin, & Thomas, 1998).

Synthesis of Dendritic Carbosilanes

  • Its derivatives are used in the synthesis of dendritic carbosilanes, highlighting its importance in the field of materials science and nanotechnology (Casado & Stobart, 2000).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Properties

IUPAC Name

tert-butyl 4-(2-bromoprop-2-enyl)-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BrN2O2/c1-11(14)10-15-6-5-7-16(9-8-15)12(17)18-13(2,3)4/h1,5-10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRAYLBNBJUOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)CC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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